molecular formula C25H23N3O3 B11176423 3'-[2-(2-methoxyphenyl)ethyl]-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

3'-[2-(2-methoxyphenyl)ethyl]-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B11176423
M. Wt: 413.5 g/mol
InChI Key: IOVSUXMBGPUDAH-UHFFFAOYSA-N
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Description

3’-[2-(2-methoxyphenyl)ethyl]-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of an indole and quinazoline moiety, which are connected through a spiro linkage The presence of a methoxyphenyl group and a methyl group further enhances its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-[2-(2-methoxyphenyl)ethyl]-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3’-[2-(2-methoxyphenyl)ethyl]-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3’-[2-(2-methoxyphenyl)ethyl]-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-[2-(2-methoxyphenyl)ethyl]-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-[2-(2-methoxyphenyl)ethyl]-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is unique due to its spirocyclic structure, which is less common compared to linear or fused ring systems. This unique structure may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

3-[2-(2-methoxyphenyl)ethyl]-1'-methylspiro[1H-quinazoline-2,3'-indole]-2',4-dione

InChI

InChI=1S/C25H23N3O3/c1-27-21-13-7-5-11-19(21)25(24(27)30)26-20-12-6-4-10-18(20)23(29)28(25)16-15-17-9-3-8-14-22(17)31-2/h3-14,26H,15-16H2,1-2H3

InChI Key

IOVSUXMBGPUDAH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5OC

Origin of Product

United States

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